molecular formula C13H11N3 B8584362 N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 918511-03-2

N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B8584362
Key on ui cas rn: 918511-03-2
M. Wt: 209.25 g/mol
InChI Key: CQFGXDQUQWRXLE-UHFFFAOYSA-N
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Patent
US07863288B2

Procedure details

To 10 mg of 3-bromo-1H-pyrrolo[2,3-b]pyridine 582 was added 0.4 mL of sulfolane and aniline (2-3 equiv). The vial was sealed and heated at 180° C. for 10 minutes. After cooling, the desired compound was isolated by preparative HPLC/MS.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.S1(CCCC1)(=O)=O.[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:19]1([NH:18][C:2]2[C:10]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
BrC1=CNC2=NC=CC=C21
Name
Quantity
0.4 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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